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Compound of Interest

Compound Name: 7-Methoxybenzofuran

Cat. No.: B1297906 Get Quote

Spectroscopic Analysis of 7-Methoxybenzofuran: A
Comparative Guide
Introduction: 7-Methoxybenzofuran is an aromatic organic compound with applications in

medicinal chemistry and materials science. Accurate structural elucidation and characterization

are critical for its use in research and development. This guide provides a comparative

overview of the key spectroscopic data used to identify and characterize 7-
Methoxybenzofuran, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13

Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR)

Spectroscopy.

While experimental Mass Spectrometry data is readily available, experimental ¹H NMR, ¹³C

NMR, and IR data are not consistently found in publicly accessible databases. Therefore, this

guide presents the available experimental MS data alongside expected values for NMR and IR

spectroscopy based on the known chemical structure and established spectroscopic principles.

Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for 7-Methoxybenzofuran.

Table 1: Mass Spectrometry (MS) Data

Mass spectrometry of 7-Methoxybenzofuran provides critical information regarding its

molecular weight and fragmentation pattern. The molecular ion peak confirms the compound's
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mass, and the fragment ions offer insights into its structural components.

Property Value

Molecular Formula C₉H₈O₂

Molecular Weight 148.16 g/mol

Monoisotopic Mass 148.052429494 Da[1]

Major Fragments (m/z) 148 (M+), 133, 105, 77

Data sourced from the NIST Mass Spectrometry Data Center.[2]

Table 2: Expected ¹H NMR Spectroscopic Data

¹H NMR spectroscopy identifies the chemical environment of protons within the molecule. The

following are predicted chemical shifts (δ), multiplicities, and integrations for the protons of 7-
Methoxybenzofuran, typically recorded in a solvent like CDCl₃.

Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

H-2 7.5 - 7.7 Doublet (d) 1H

H-3 6.7 - 6.9 Doublet (d) 1H

H-4 7.1 - 7.3 Doublet (d) 1H

H-5 6.9 - 7.1 Triplet (t) 1H

H-6 6.8 - 7.0 Doublet (d) 1H

-OCH₃ 3.9 - 4.1 Singlet (s) 3H

Table 3: Expected ¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each

unique carbon atom gives a distinct signal. The expected chemical shifts for 7-
Methoxybenzofuran are listed below.
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Carbon Assignment Expected Chemical Shift (δ, ppm)

C-2 145 - 147

C-3 105 - 107

C-3a 128 - 130

C-4 112 - 114

C-5 122 - 124

C-6 110 - 112

C-7 148 - 150

C-7a 144 - 146

-OCH₃ 55 - 57

Table 4: Expected Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The table below outlines the expected characteristic absorption

bands for 7-Methoxybenzofuran.

Functional Group
Expected Wavenumber
(cm⁻¹)

Bond Vibration

Aromatic C-H 3100 - 3000 Stretch

Furan C-H ~3150 Stretch

Methyl C-H 2950 - 2850 Stretch

Aromatic C=C 1600 - 1475 Stretch

C-O-C (Aromatic Ether) 1275 - 1200 (asymmetric) Stretch

C-O-C (Aromatic Ether) 1075 - 1020 (symmetric) Stretch

C-O (Furan) 1100 - 1000 Stretch

Aromatic C-H Bending 900 - 690 Out-of-plane Bending
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Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented

above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) A sample of 7-
Methoxybenzofuran (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately

0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz). For ¹³C

NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for

each carbon environment.

2. Mass Spectrometry (MS) A dilute solution of the sample is introduced into the mass

spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-

energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The

resulting positively charged ions are accelerated and separated by a mass analyzer based on

their mass-to-charge (m/z) ratio, and then detected.

3. Infrared (IR) Spectroscopy The IR spectrum is typically obtained using a Fourier Transform

Infrared (FTIR) spectrometer. A small amount of the solid or liquid sample is placed on an

Attenuated Total Reflectance (ATR) crystal, and pressure is applied to ensure good contact. An

infrared beam is passed through the crystal, and the sample absorbs radiation at frequencies

corresponding to the vibrational modes of its functional groups. The resulting spectrum is a plot

of transmittance or absorbance versus wavenumber.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

characterization of a chemical compound like 7-Methoxybenzofuran.
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General Workflow for Spectroscopic Analysis
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Caption: Logical workflow for the spectroscopic identification of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://uomustansiriyah.edu.iq/media/lectures/4/4_2020_06_26!01_36_22_PM.pdf
https://sdbs.db.aist.go.jp/
https://www.benchchem.com/product/b1297906#spectroscopic-data-for-7-methoxybenzofuran-1h-nmr-13c-nmr-ms-ir
https://www.benchchem.com/product/b1297906#spectroscopic-data-for-7-methoxybenzofuran-1h-nmr-13c-nmr-ms-ir
https://www.benchchem.com/product/b1297906#spectroscopic-data-for-7-methoxybenzofuran-1h-nmr-13c-nmr-ms-ir
https://www.benchchem.com/product/b1297906#spectroscopic-data-for-7-methoxybenzofuran-1h-nmr-13c-nmr-ms-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1297906?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

